molecular formula C7H8ClF2N B1493828 2,4-Difluoro-N-methylaniline hydrochloride CAS No. 1187386-15-7

2,4-Difluoro-N-methylaniline hydrochloride

Cat. No.: B1493828
CAS No.: 1187386-15-7
M. Wt: 179.59 g/mol
InChI Key: YECUMCZQTXMOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H8ClF2N. It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 4 positions of the benzene ring, and a methyl group is attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the following steps:

  • Nitration: Aniline is nitrated to form 2,4-difluoroaniline.

  • Methylation: The resulting 2,4-difluoroaniline is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Acidification: The final step involves treating the methylated product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of 2,4-Difluoro-N-methylaniline hydrochloride is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may involve nucleophiles like halides.

Major Products Formed:

  • Oxidation: Nitro derivatives, quinones, and other oxidized products.

  • Reduction: Amines, alcohols, and other reduced forms.

  • Substitution: Halogenated derivatives, alkylated products, and other substituted compounds.

Scientific Research Applications

2,4-Difluoro-N-methylaniline hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2,4-Difluoro-N-methylaniline hydrochloride is similar to other fluorinated aniline derivatives, such as 2,4-difluoroaniline and 2-fluoro-4-methylaniline. its unique combination of fluorine and methyl groups provides distinct chemical and physical properties that differentiate it from these compounds. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable tool in various applications.

Comparison with Similar Compounds

  • 2,4-Difluoroaniline

  • 2-Fluoro-4-methylaniline

  • 2,6-Difluoro-N-methylaniline

  • 3,4-Difluoro-N-methylaniline

Properties

IUPAC Name

2,4-difluoro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECUMCZQTXMOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675164
Record name 2,4-Difluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-15-7
Record name Benzenamine, 2,4-difluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Difluoro-N-methylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-N-methylaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
2,4-Difluoro-N-methylaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
2,4-Difluoro-N-methylaniline hydrochloride
Reactant of Route 5
2,4-Difluoro-N-methylaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
2,4-Difluoro-N-methylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.